molecular formula C12H11N5OS B2886013 4-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1360283-04-0

4-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2886013
CAS RN: 1360283-04-0
M. Wt: 273.31
InChI Key: KHTDTVYHSVHJKD-UHFFFAOYSA-N
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Description

4-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide, also known as PPT, is a chemical compound that has attracted attention for its potential use in scientific research. PPT is a selective estrogen receptor modulator (SERM) that has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Antimycobacterial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including compounds structurally related to 4-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide, have been synthesized and tested for antimycobacterial activity against Mycobacterium tuberculosis. These compounds exhibit varying degrees of potency, some showing activities up to sixteen times that of pyrazinamide, indicating significant potential in the treatment of tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Antibacterial Properties

Novel pyrazolopyridine derivatives have been synthesized and screened for antibacterial activity against both Gram-negative and Gram-positive bacteria. Certain derivatives with a carboxamide group at the 5-position demonstrated moderate to good activity, suggesting potential applications in combating bacterial infections (Panda, Karmakar, & Jena, 2011).

Anticancer and Anti-inflammatory Agents

A series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research indicates that these compounds hold promise as potential treatments for cancer and inflammation, further highlighting the versatility of this chemical structure in medicinal chemistry (Rahmouni et al., 2016).

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, related to this compound, have been explored as inhibitors of photosynthetic electron transport. These compounds exhibit potential as herbicides, with a few showing inhibitory properties in the micromolar range comparable to commercial herbicides (Vicentini et al., 2005).

Antifungal Activity

Synthetic pyrazole derivatives have been investigated for their growth inhibitory effects on various phytopathogenic fungi, indicating potential applications in agricultural fungicides. The study highlights differences in sensitivity among fungi to these compounds, with some showing significant antifungal activity (Vicentini, Romagnoli, Andreotti, & Mares, 2007).

properties

IUPAC Name

4-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS/c1-8-11(19-16-15-8)12(18)13-6-9-7-14-17-5-3-2-4-10(9)17/h2-5,7H,6H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTDTVYHSVHJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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